molecular formula C9H21O3Sb B12061093 Antimony(III) isopropoxide

Antimony(III) isopropoxide

Katalognummer: B12061093
Molekulargewicht: 299.02 g/mol
InChI-Schlüssel: HYPTXUAFIRUIRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antimony(III) isopropoxide, also known as antimony triisopropoxide, is a chemical compound with the molecular formula Sb(OCH(CH₃)₂)₃. It consists of an antimony atom bonded to three isopropoxy (i.e., isopropyl) groups. The compound has a molecular weight of 299.02 g/mol and is commonly used as a catalyst in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes::

    Antimony(III) isopropoxide can be synthesized directly by reacting antimony trichloride (SbCl₃) with isopropanol (CH₃CHOHCH₃) in the presence of a base (such as sodium hydroxide or potassium hydroxide). The reaction proceeds as follows:

    Direct Synthesis: SbCl3+3(CH3CHOHCH3)Sb(OCH(CH3)2)3+3HClSbCl₃ + 3(CH₃CHOHCH₃) → Sb(OCH(CH₃)₂)₃ + 3HCl SbCl3​+3(CH3​CHOHCH3​)→Sb(OCH(CH3​)2​)3​+3HCl

Industrial Production::
  • Industrial production methods typically involve large-scale reactions using antimony trichloride and isopropanol under controlled conditions.

Analyse Chemischer Reaktionen

Antimony(III) isopropoxide participates in various chemical reactions:

    It reacts with water to form antimony hydroxide and isopropanol:

    Hydrolysis: Sb(OCH(CH3)2)3+3H2OSb(OH)3+3(CH3CHOHCH3)Sb(OCH(CH₃)₂)₃ + 3H₂O → Sb(OH)₃ + 3(CH₃CHOHCH₃) Sb(OCH(CH3​)2​)3​+3H2​O→Sb(OH)3​+3(CH3​CHOHCH3​)

    Oxidation: Under certain conditions, it can undergo oxidation reactions.

    Substitution: The isopropoxy ligands can be replaced by other ligands (e.g., alkoxides, halides) in substitution reactions.

Common reagents include bases, acids, and other metal compounds. The major products depend on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Antimony(III) isopropoxide finds applications in:

    Catalysis: It serves as a Lewis acid catalyst in organic transformations.

    Polymerization: Used in the synthesis of polymers and resins.

    Materials Science: Employed in sol-gel processes for thin films and coatings.

Wirkmechanismus

The exact mechanism by which antimony(III) isopropoxide exerts its effects depends on the specific reaction. As a catalyst, it facilitates bond formation and rearrangement in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

    Antimony(III) Ethoxide: Similar to antimony(III) isopropoxide but with ethoxy ligands (C₂H₅O).

    Antimony(III) Methoxide: Similar compound with methoxy ligands (CH₃O).

This compound stands out due to its unique combination of properties and reactivity.

Eigenschaften

Molekularformel

C9H21O3Sb

Molekulargewicht

299.02 g/mol

IUPAC-Name

tripropan-2-yl stiborite

InChI

InChI=1S/3C3H7O.Sb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3

InChI-Schlüssel

HYPTXUAFIRUIRD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)O[Sb](OC(C)C)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.